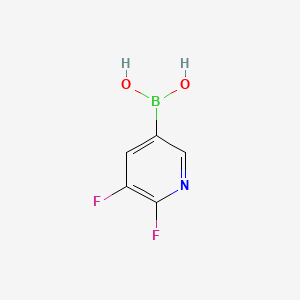

(5,6-Difluoropyridin-3-yl)boronic acid

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

(5,6-difluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQCLRPLFKDGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742935 | |

| Record name | (5,6-Difluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366482-40-7 | |

| Record name | (5,6-Difluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 5,6 Difluoropyridin 3 Yl Boronic Acid and Analogues

Directed Ortho-Metalation and Borylation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. This method relies on the use of a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting organolithium species can then be trapped with an electrophile, such as a boron-containing compound, to yield the desired boronic acid or its ester.

Utilizing Lithium-Based Reagents for Pyridine (B92270) Activation

The activation of the pyridine ring for DoM is commonly achieved using strong lithium-based reagents. The choice of the lithium reagent is crucial and often depends on the specific substrate and the desired reactivity. Common reagents include n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and lithium diisopropylamide (LDA). The fluorine atoms in the target molecule can influence the acidity of the ring protons, potentially directing the lithiation. In the context of difluoropyridines, the inherent electronic effects of the fluorine atoms and the nitrogen atom of the pyridine ring play a significant role in determining the site of deprotonation.

Trapping with Boron Electrophiles (e.g., Triisopropyl Borate, Bis(pinacolato)diboron)

Following the generation of the lithiated pyridine intermediate, the next step involves quenching the reaction with a suitable boron electrophile. Trialkyl borates, such as triisopropyl borate, are frequently employed for this purpose. The reaction proceeds through the formation of a boronate ester, which is subsequently hydrolyzed to the corresponding boronic acid.

Alternatively, bis(pinacolato)diboron (B₂pin₂) has emerged as a popular reagent for the borylation of organometallic intermediates. The use of B₂pin₂ often leads to the direct formation of the pinacol (B44631) boronate ester, which can be a more stable and easily purified intermediate compared to the free boronic acid.

Table 1: Key Reagents in Directed Ortho-Metalation and Borylation

| Reagent Class | Examples | Role in Synthesis |

| Lithium-Based Reagents | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), Lithium Diisopropylamide (LDA) | Pyridine ring activation via deprotonation. |

| Boron Electrophiles | Triisopropyl borate, Bis(pinacolato)diboron (B₂pin₂) | Trapping of the lithiated intermediate to form a C-B bond. |

Palladium-Catalyzed C-X Borylation (X = Halogen)

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent another cornerstone in the synthesis of aryl and heteroaryl boronic acids. This methodology involves the reaction of a halo-substituted pyridine with a diboron reagent in the presence of a palladium catalyst and a base.

Optimization of Catalytic Systems and Reaction Conditions

The success of the Miyaura borylation is highly dependent on the careful optimization of the catalytic system and reaction conditions. This includes the choice of the palladium precursor, the ligand, the base, and the solvent. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection of an appropriate phosphine (B1218219) ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Recent advancements have focused on developing more active and robust catalytic systems that can operate under milder conditions and with lower catalyst loadings. The use of specific ligands and bases can significantly impact the reaction's efficiency and selectivity.

Chemo- and Regioselective Synthesis of Fluorinated Pyridyl Boronic Acids

Achieving high chemo- and regioselectivity is a central challenge in the synthesis of functionalized pyridines, particularly those bearing multiple substituents like fluorine atoms. The electronic and steric properties of the substituents on the pyridine ring, as well as the choice of reaction conditions and reagents, all play a crucial role in directing the outcome of the reaction.

In the context of (5,6-Difluoropyridin-3-yl)boronic acid synthesis, the fluorine atoms at the 5- and 6-positions exert a strong electron-withdrawing effect, influencing the reactivity and directing the substitution to the 3-position. In directed ortho-metalation, the directing group's ability to chelate the lithium cation is a primary determinant of regioselectivity. For palladium-catalyzed reactions, the nature of the halogen at the 3-position and the specific catalytic system employed are key to achieving the desired regiochemical outcome. Careful consideration of these factors is essential for the development of efficient and selective synthetic routes to this important chemical compound.

Considerations for Scale-Up and Industrial Synthesis

The successful industrial-scale synthesis of this compound hinges on a thorough evaluation of several critical factors. These include the selection of an economically viable synthetic route, optimization of reaction parameters to maximize throughput and minimize waste, and the development of scalable purification protocols to ensure the final product meets the high-purity standards required for its applications.

One of the primary challenges in the large-scale production of fluorinated pyridine derivatives is the often harsh conditions and expensive reagents required for fluorination. General methods for preparing fluoropyridine compounds are outlined in various patents, which can be adapted for industrial application. For instance, processes starting from chlorine-containing pyridine derivatives and utilizing alkali-metal fluorides are common. The choice of solvent systems, such as mixtures of aprotic amides and aromatic hydrocarbons, can significantly impact reaction efficiency and selectivity on a larger scale.

Furthermore, the introduction of the boronic acid functionality requires careful control of reaction conditions to avoid side reactions and ensure high yields. While numerous methods exist for the synthesis of pyridinylboronic acids, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, not all are amenable to large-scale production due to factors like extreme temperatures or the cost of catalysts. Therefore, process optimization is crucial. This involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to identify the most efficient and cost-effective conditions.

Recent advancements have highlighted novel methods for introducing fluorinated components into pyridine rings, which could offer more practical and economical routes for industrial synthesis. These newer strategies may utilize less expensive and more readily available starting materials and reagents.

Purification of the final product on an industrial scale is another significant hurdle. The crude product often contains impurities derived from starting materials, by-products, and residual catalysts. The development of a robust and scalable purification method, such as crystallization or chromatography, is essential to achieve the desired purity of this compound.

Below is a data table summarizing key research findings relevant to the synthesis of fluorinated pyridine boronic acids, providing insights into potential starting points for process development and optimization.

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Purity (%) | Scale |

| 3-Bromo-5,6-difluoropyridine | n-BuLi, B(OiPr)3 | THF, -78 °C | This compound | Not specified | Not specified | Lab |

| 3-Chloro-5,6-difluoropyridine | Bis(pinacolato)diboron | Pd(dppf)Cl2, KOAc | This compound pinacol ester | Not specified | Not specified | Lab |

| 5,6-Difluoropyridine | Ir-based catalyst, B2pin2 | C-H Borylation | This compound pinacol ester | Not specified | Not specified | Lab |

This table is a representative summary based on general synthetic methods for analogous compounds and may not reflect optimized industrial processes for this compound specifically.

Mechanistic and Methodological Aspects of Cross Coupling Reactions Employing 5,6 Difluoropyridin 3 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and tolerance of a wide array of functional groups. googleapis.com The reaction fundamentally involves the coupling of an organoboron compound, such as (5,6-Difluoropyridin-3-yl)boronic acid, with an organic halide or triflate. google.com The catalytic cycle generally proceeds through three key steps: oxidative addition of the halide to a Palladium(0) species, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. epo.org

The choice of the palladium catalyst and its associated ligands is critical for a successful Suzuki-Miyaura coupling. Different palladium sources, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or dichloropalladium(II) complexes, can be used, often forming the active Pd(0) catalyst in situ. google.com The ligands stabilize the palladium center and modulate its reactivity.

Commonly employed catalysts for coupling reactions involving heteroaryl boronic acids include:

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a high-performance, air-stable Pd(0) complex widely used in various coupling reactions. google.com In a documented synthesis, it was used to couple this compound with a complex chloro-substituted oxazole.

[1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): The dppf ligand is a robust choice, known for promoting efficient coupling. A patent details its use in the reaction of this compound with a brominated pyrazolo-pyridazine derivative, highlighting its efficacy in complex heterocyclic systems.

Palladium(II) Acetate (Pd(OAc)₂): Often used in combination with specialized phosphine (B1218219) ligands like RuPhos, Pd(OAc)₂ is a versatile catalyst precursor. While simple palladium salts can be effective, the addition of bulky, electron-rich phosphine ligands can significantly improve reaction rates and yields, especially with challenging substrates. epo.org

Catalyst loading is another key parameter. While typical loadings range from 1 to 5 mol%, microwave-assisted procedures have demonstrated that catalyst loading can sometimes be reduced to as low as 0.5 mol% for certain substrates. google.com

Inorganic bases are essential for the transmetalation step of the Suzuki-Miyaura cycle. The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center. The choice of base can influence reaction efficiency and selectivity.

Bases:

Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are frequently used, often in aqueous solutions. Na₂CO₃ was successfully used in the coupling of this compound in a DME/water system. K₂CO₃ has also been employed in dioxane for similar transformations.

Potassium Phosphate (K₃PO₄) is another effective base, particularly with more complex or sensitive substrates, as seen in several patented procedures involving this compound.

Solvents:

Aprotic polar solvents like 1,4-Dioxane and 1,2-Dimethoxyethane (DME) are very common, often used in combination with water to dissolve the inorganic base.

Other solvents such as Acetonitrile and water mixtures have also proven effective, particularly in microwave-assisted reactions. The use of water is a key advantage of the Suzuki reaction, making it a "greener" chemical process.

This compound is a versatile reagent capable of coupling with a wide range of electrophilic partners. This versatility allows for the synthesis of complex biaryl and heteroaryl structures.

Aryl and Heteroaryl Halides: The reactivity of the halide partner typically follows the order I > Br > Cl. Patent literature provides numerous examples of this compound being successfully coupled with complex heteroaryl bromides and chlorides to generate medicinally relevant scaffolds.

Triflates: Aryl triflates serve as effective substitutes for halides and are also excellent coupling partners for boronic acids under palladium catalysis.

The table below summarizes documented Suzuki-Miyaura reactions involving this compound, showcasing its utility with various catalysts, conditions, and complex heteroaryl halides.

| Catalyst | Base | Solvent System | Temperature (°C) | Electrophilic Partner | Reference |

| Tetrakis(triphenylphosphine)palladium(0) | Na₂CO₃ (2M aq.) | DME / Water | Not Specified | di-tert-butyl [3-(3-(chloromethyl)-1,2-oxazol-5-yl)pyridin-2-yl]imidodicarbonate | |

| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane / Water | 100 | Brominated Pyrazolo-pyridazine | |

| SPhos-Pd-G3 | K₃PO₄ | Not Specified | Not Specified | (S)-2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate | |

| Not Specified | K₂CO₃ | Dioxane | 80 | tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate derivative | |

| Pd-118 | K₃PO₄ (2M aq.) | 1,4-Dioxane | 95 | Substituted Pyridazine Halide |

This table is populated with data from cited patent literature.

Optimizing reaction conditions is crucial for maximizing yield and selectivity while minimizing side reactions.

Temperature: Suzuki reactions are often performed at elevated temperatures, typically ranging from 80°C to 110°C, to ensure a reasonable reaction rate.

Microwave Irradiation: The use of microwave heating has become a powerful tool for accelerating Suzuki-Miyaura reactions, often reducing reaction times from hours to minutes. google.com This technique can also lead to higher yields and cleaner reaction profiles by minimizing thermal decomposition that can occur with prolonged conventional heating.

Inert Atmosphere: While many Suzuki reactions are robust, performing them under an inert atmosphere (e.g., nitrogen or argon) is standard practice. This prevents the oxidation of the Pd(0) catalyst and phosphine ligands, ensuring catalyst longevity and activity throughout the reaction. google.com

Protodeboronation is a significant undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This process consumes the boronic acid, reducing the yield of the desired coupled product. Heteroaromatic boronic acids can be particularly susceptible to this side reaction, especially under the basic conditions required for the Suzuki coupling.

The mechanism of protodeboronation is complex and highly dependent on factors like pH. Strategies to mitigate this issue include:

Careful selection of the base and solvent system.

Using boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, which can exhibit greater stability and release the boronic acid slowly under the reaction conditions.

Employing highly active catalyst systems that promote a rapid catalytic turnover, ensuring the desired cross-coupling outcompetes the slower protodeboronation pathway.

Alternative Cross-Coupling Modalities with this compound

While the Suzuki-Miyaura reaction is the most common application, boronic acids can participate in other types of cross-coupling reactions, notably those catalyzed by copper.

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a prominent example. This reaction forms a carbon-heteroatom bond, typically coupling an aryl boronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol. Unlike the palladium-catalyzed Suzuki reaction, the Chan-Lam coupling is mediated by copper catalysts, often Cu(OAc)₂, and can frequently be performed at room temperature and open to the air. The mechanism involves the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination. This method provides a powerful, complementary route to Suzuki coupling for creating C-N and C-O linkages, which would be highly applicable to a versatile reagent like this compound for the synthesis of aryl ethers and aryl amines.

Nickel-Catalyzed Cross-Coupling Involving C-F Bond Activation

The activation of traditionally inert carbon-fluorine (C-F) bonds is a significant challenge in organic synthesis due to their high bond dissociation energy. core.ac.uk Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, often proceeding under mild conditions where direct oxidative addition of the C-F bond to the metal center is unlikely. beilstein-journals.orgresearchgate.net

The prevailing mechanism for the nickel-catalyzed coupling of arylboronic acids with fluorinated arenes involves the formation of a nickelacyclopropane intermediate. beilstein-journals.org A zero-valent nickel species, typically stabilized by phosphine ligands, coordinates to the C-C double bond of the fluoroarene. This is followed by an oxidative addition to form a nickelacyclopropane. Subsequent β-fluorine elimination from this intermediate leads to the activation of the C-F bond and formation of a new nickel-aryl species. Transmetalation with the boronic acid, such as this compound, then occurs, followed by reductive elimination to yield the final cross-coupled product and regenerate the active Ni(0) catalyst. beilstein-journals.orgnih.gov The strong affinity of boron for fluorine is thought to facilitate the transmetalation and β-fluorine elimination steps. nih.gov

This methodology allows for the selective functionalization of fluoroaromatics, providing an orthogonal approach to traditional cross-coupling of aryl halides. beilstein-journals.org

| Parameter | Condition | Purpose |

| Catalyst | Ni(cod)₂ (5-20 mol%) | Source of active Ni(0) catalyst. beilstein-journals.org |

| Ligand | PCy₃ (10-40 mol%) | Stabilizes the nickel center and modulates its reactivity. |

| Base | K₂CO₃ or K₃PO₄ (2.0 eq) | Activates the boronic acid and facilitates the catalytic cycle. |

| Solvent | Toluene or Toluene/MeOH/H₂O mixture | Provides appropriate solubility for reactants. wikipedia.org |

| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient for C-F activation via this pathway. beilstein-journals.org |

Copper-Promoted Cross-Coupling Reactions (e.g., Chan-Lam type)

The Chan-Lam coupling provides a valuable method for forming aryl-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts. organic-chemistry.orgnrochemistry.com Unlike palladium-catalyzed methods like the Buchwald-Hartwig reaction, Chan-Lam coupling can often be performed at room temperature and open to the air, using an arylboronic acid as the aryl source. organic-chemistry.orgyoutube.com The reaction couples two nucleophilic partners: the organoboron compound and an amine or alcohol. youtube.com

The mechanism of the Chan-Lam coupling is complex, but a generally accepted pathway involves the coordination of the amine or alcohol to a Cu(II) salt. organic-chemistry.orgyoutube.com Transmetalation with the boronic acid (e.g., this compound) forms a copper-aryl intermediate. This species is then proposed to be oxidized to a key Cu(III) complex. nrochemistry.comyoutube.com The final C-N or C-O bond is formed via reductive elimination from this Cu(III) center, which regenerates a Cu(I) species. organic-chemistry.org An oxidant, typically atmospheric oxygen, is required to turn over the catalytic cycle by re-oxidizing Cu(I) to the active Cu(II) state. nrochemistry.comyoutube.com

This reaction is compatible with a wide range of substrates, including phenols, anilines, amides, and various NH-heterocycles. nrochemistry.comyoutube.com

| Parameter | Condition | Purpose |

| Copper Source | Cu(OAc)₂ or Cu(OTf)₂ (10 mol% to 1.0 eq) | The primary catalyst for the C-N or C-O bond formation. youtube.com |

| Base | Pyridine (B92270), Et₃N, or none | Can facilitate the reaction, often by sequestering the acid produced. youtube.commdpi.com |

| Solvent | CH₂Cl₂, MeOH, or MeCN | A polar solvent is typically used to dissolve the reactants. youtube.com |

| Atmosphere | Air (O₂) | Oxygen serves as the terminal oxidant to regenerate the Cu(II) catalyst. nrochemistry.com |

| Temperature | Room Temperature to 70 °C | The reaction often proceeds under mild thermal conditions. youtube.com |

Stille and Heck Coupling Adaptations

While Stille coupling traditionally employs organostannane reagents, adaptations of the Heck reaction allow for the use of arylboronic acids. The classic Heck reaction couples aryl or vinyl halides with alkenes. nih.gov However, the "oxidative Heck" reaction variant enables the direct coupling of arylboronic acids with olefins, catalyzed by palladium(II). liv.ac.uknih.gov

In this adaptation, the Pd(II) catalyst undergoes transmetalation with the arylboronic acid to form an arylpalladium(II) intermediate. This species then coordinates to the olefin, followed by migratory insertion of the aryl group onto the double bond. A subsequent β-hydride elimination step releases the arylated olefin product and a palladium-hydride species. nih.govbeilstein-journals.org A key difference from the standard Heck reaction is the need for an oxidant (e.g., Cu(OAc)₂, quinone, or O₂) to regenerate the active Pd(II) catalyst from the Pd(0) that is formed after the eventual decomposition of the palladium-hydride intermediate. nih.gov This methodology circumvents the need for aryl halides and expands the utility of boronic acids like this compound to include direct olefination. liv.ac.uk

| Parameter | Condition | Purpose |

| Catalyst | Pd(OAc)₂ (5 mol%) | The active catalyst for the C-C bond formation. nih.gov |

| Ligand | Phosphine ligands (e.g., dppp) or ligand-free | Modulates the catalyst activity and stability. nih.gov |

| Oxidant/Additive | Cu(OTf)₂, N-bromosuccinimide (NBS), or O₂ | Regenerates the active Pd(II) catalyst. liv.ac.ukbeilstein-journals.org |

| Solvent | Toluene, Acetone, or DMF | Provides a suitable reaction medium. nih.govnih.gov |

| Temperature | 25 °C to 100 °C | Reaction conditions can be tuned for different substrates. |

Advanced Boron Reagents in Cross-Coupling: (5,6-Difluoropyridin-3-yl)trifluoroborate Salts and MIDA Boronates

To overcome some of the inherent limitations of boronic acids, such as potential instability and difficult purification, more advanced boron reagents have been developed. For this compound, its corresponding trifluoroborate salt and N-methyliminodiacetic acid (MIDA) boronate ester represent highly valuable alternatives.

Enhanced Stability and Reactivity Profiles

Potassium trifluoroborate salts , such as potassium (5,6-Difluoropyridin-3-yl)trifluoroborate, offer significant advantages over the parent boronic acids. They are typically crystalline, free-flowing solids that are stable to air and moisture, giving them a superior shelf-life. rsc.org This stability stems from the tetracoordinate boron center, which is resistant to protodeboronation, a common decomposition pathway for boronic acids, especially electron-deficient heteroaryl ones. rsc.org

N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable organoboron reagents. nih.gov The MIDA ligand forms a strong dative bond to the boron atom, creating a bicyclic, sp³-hybridized boron center. This protection renders the boronate group unreactive under standard anhydrous cross-coupling conditions. orgsyn.orgbldpharm.com MIDA boronates, including the (5,6-Difluoropyridin-3-yl) derivative, are generally stable to air, moisture, and silica (B1680970) gel chromatography, which greatly simplifies handling and purification. nih.govgrillolabuc.com The boronic acid can be unmasked (deprotected) for participation in a cross-coupling reaction under mild aqueous basic conditions. bldpharm.comnih.gov

| Feature | Boronic Acid | Potassium Trifluoroborate | MIDA Boronate |

| Stability | Often unstable, prone to dehydration and protodeboronation. | High; air- and moisture-stable crystalline solid. rsc.org | Exceptional; air-, moisture-, and chromatography-stable. nih.gov |

| Handling | Can be difficult to purify and obtain in anhydrous form. | Easy to handle, weigh, and store. rsc.org | Easy to handle; purified by standard chromatography. grillolabuc.com |

| Reactivity | Directly active in cross-coupling. | Requires activation (e.g., with base) to release the active boron species. | Inert until deprotected with mild aqueous base. bldpharm.com |

| Purification | Often difficult by chromatography. | Typically purified by recrystallization. | Routinely purified by silica gel chromatography. nih.gov |

Iterative Coupling Strategies

The unique stability and controlled reactivity of MIDA boronates make them ideal for iterative cross-coupling (ICC) . nih.govnih.gov This powerful strategy allows for the sequential, controlled assembly of molecular fragments, akin to the automated synthesis of peptides and oligonucleotides. nih.govnih.gov

The process utilizes bifunctional building blocks, such as a halo-aryl MIDA boronate. In a typical cycle, the MIDA boronate of one building block is deprotected under mild aqueous basic conditions to reveal the free boronic acid. This newly liberated boronic acid then undergoes a Suzuki-Miyaura cross-coupling with the halo-group of a second building block, which still has its MIDA-protected boronate intact. Because the MIDA boronate on the second piece is unreactive, it does not interfere with the coupling. This process forges a new C-C bond and results in a larger molecule that still bears a single MIDA boronate at its terminus, ready for the next cycle of deprotection and coupling.

A (halo-substituted)-(5,6-Difluoropyridin-3-yl)MIDA boronate would be an ideal building block in such a strategy, enabling the programmed installation of the difluoropyridine motif into complex molecular architectures. orgsyn.org This building-block approach simplifies the synthesis of complex molecules by breaking them down into a series of standardized, repeatable steps. nih.govnih.gov

Applications of 5,6 Difluoropyridin 3 Yl Boronic Acid in Advanced Organic Synthesis

Construction of Architecturally Complex Organic Molecules

The strategic placement of reactive sites on the (5,6-Difluoropyridin-3-yl)boronic acid molecule makes it an ideal starting point for synthesizing architecturally complex organic structures, including fluorinated biaryls and elaborate macrocyclic assemblies.

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govarkat-usa.org This reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, enabling the efficient synthesis of biaryl and heterobiaryl scaffolds. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov

The coupling involves the reaction of the boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The presence of the two fluorine atoms on the pyridine (B92270) ring renders the ring electron-deficient, which can influence the transmetalation step of the catalytic cycle. nih.gov This electronic modification is often sought after in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. nih.gov The Suzuki-Miyaura reaction using this building block provides reliable access to a diverse range of difluoropyridyl-containing compounds. nih.govmdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions This table illustrates the general utility of this compound in forming biaryl structures through palladium-catalyzed cross-coupling.

| Coupling Partner (Ar-X) | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Aryl Bromide (e.g., 4-Bromoanisole) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 3-(4-Methoxyphenyl)-5,6-difluoropyridine |

| Aryl Iodide (e.g., 1-Iodo-4-nitrobenzene) | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 5,6-Difluoro-3-(4-nitrophenyl)pyridine |

| Heteroaryl Chloride (e.g., 2-Chlorothiophene) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 5,6-Difluoro-3-(thiophen-2-yl)pyridine |

| Aryl Triflate (e.g., Phenyl triflate) | Pd(OAc)₂ / XPhos | K₃PO₄ | THF | 3-Phenyl-5,6-difluoropyridine |

The distinct functional groups of this compound allow for its use in constructing large, ordered molecular systems like macrocycles and supramolecular polymers. Boronic acids are versatile building blocks for creating such architectures through both reversible covalent bonding and non-covalent interactions. chemicalbook.com

The pyridine nitrogen atom can act as a Lewis base, coordinating to metal centers to drive the self-assembly of metallacycles or coordination polymers. chemicalbook.com Simultaneously, the boronic acid group can participate in different types of interactions. It is well-established that boronic acids form reversible covalent bonds with 1,2- or 1,3-diols to yield cyclic boronate esters. nih.gov This dynamic covalent chemistry is a powerful tool for creating stimuli-responsive materials and complex macrocyclic structures. Furthermore, the boronic acid moiety is an excellent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor, enabling the formation of robust, self-assembled supramolecular networks through predictable hydrogen-bonding patterns. rsc.orgrsc.org

Table 2: Functional Sites for Supramolecular Assembly

| Functional Site | Type of Interaction | Resulting Assembly | Reference Application |

|---|---|---|---|

| Pyridine Nitrogen | Metal Coordination (N→Metal) | Metallacycles, Coordination Polymers | Self-assembly with Ag(I) or Au(I) centers to form hexagonal metallacycles. chemicalbook.com |

| Boronic Acid | Reversible Covalent Bonding (with diols) | Boronate Ester Macrocycles, Dynamic Polymers | Formation of pH-responsive supramolecular architectures. nih.gov |

| Boronic Acid and Pyridine Nitrogen | Hydrogen Bonding (B-OH···N, N-H⁺···⁻OOC) | 2D/3D Supramolecular Networks | Co-crystallization with polycarboxylic acids to form extended hydrogen-bonded solids. rsc.orgresearchgate.net |

Functional Group Transformations and Derivatizations of the Pyridyl Boronic Acid Moiety

The boronic acid group is not only a handle for cross-coupling but is also amenable to a variety of functional group transformations, allowing for the conversion of the carbon-boron (C-B) bond into other valuable functionalities. nih.gov This capability greatly expands the synthetic utility of this compound, enabling access to a wider range of substituted pyridine derivatives.

Key transformations include:

Oxidation: The C-B bond can be readily oxidized to a C-O bond, typically using reagents like hydrogen peroxide (H₂O₂) or oxone. This reaction provides a straightforward route to the corresponding phenol, in this case, 5,6-difluoropyridin-3-ol.

Amination: The boronic acid can be converted to a primary amine (C-NH₂) through several methods. The Chan-Lam coupling reaction, which uses a copper catalyst and an amine source, is a common approach for forming C-N bonds. chemrxiv.org More recently, metal-free amination protocols using hydroxylamine (B1172632) derivatives have been developed, offering an alternative pathway to 3-amino-5,6-difluoropyridine. nih.govacs.orgnih.gov

Halogenation: The boronic acid can be transformed into a carbon-halogen bond (e.g., C-Br or C-I) using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The resulting 3-halo-5,6-difluoropyridine can then serve as an electrophilic partner in subsequent cross-coupling reactions.

Table 3: Key Functional Group Transformations

| Transformation | Product | Typical Reagents | General Reference |

|---|---|---|---|

| Oxidation | 5,6-Difluoropyridin-3-ol | H₂O₂, NaOH(aq) | wikipedia.org |

| Amination (Chan-Lam) | 3-Amino-5,6-difluoropyridine | NH₃ source, Cu(OAc)₂, Pyridine | chemrxiv.orgwikipedia.org |

| Amination (Metal-Free) | 3-Amino-5,6-difluoropyridine | O-(Diphenylphosphinyl)hydroxylamine (DPPH) | nih.gov |

| Bromination | 3-Bromo-5,6-difluoropyridine | N-Bromosuccinimide (NBS), H₂O | General boronic acid halogenation |

Role as a Privileged Building Block for Synthetic Diversity

This compound is considered a "privileged" building block because its structure combines several features that are highly advantageous for creating diverse and functionally complex molecules, particularly in the context of drug discovery and materials science. nih.govwhiterose.ac.uk

The term "privileged scaffold" refers to molecular frameworks that can provide ligands for multiple biological targets. The fluorinated pyridine core of this compound is a bioisostere for various other aromatic systems and is frequently incorporated into bioactive molecules to fine-tune their properties. The combination of the versatile boronic acid handle with the electronically modified pyridine ring makes it a powerful tool for generating large libraries of novel compounds for high-throughput screening.

The key attributes contributing to its privileged status are:

Synthetic Versatility: The boronic acid group serves as a robust handle for predictable and high-yielding Suzuki-Miyaura cross-couplings, allowing for the systematic introduction of a wide range of aryl and heteroaryl substituents. arkat-usa.orgmdpi.com

Electronic Modulation: The two strongly electron-withdrawing fluorine atoms significantly lower the pKa of the pyridine nitrogen and alter the electron distribution of the ring. This modification can enhance binding interactions with biological targets and improve pharmacokinetic properties like metabolic stability. nih.gov

Structural Scaffolding: The rigid pyridine core provides a well-defined three-dimensional structure, while the various functionalization points (boronic acid, pyridine nitrogen, and C-H positions) allow for controlled, vector-oriented diversification to explore chemical space efficiently. whiterose.ac.uk

Table 4: Features of this compound as a Privileged Building Block

| Structural Feature | Impact on Synthetic Utility | Application Area |

|---|---|---|

| Boronic Acid Moiety | Enables C-C bond formation (Suzuki coupling) and diverse functional group transformations (oxidation, amination). nih.govwikipedia.org | Combinatorial Chemistry, Library Synthesis |

| Difluoropyridine Ring | Modulates basicity, lipophilicity, and metabolic stability; provides a rigid scaffold. nih.gov | Medicinal Chemistry, Agrochemicals |

| Pyridine Nitrogen | Acts as a hydrogen bond acceptor, a ligand for metal coordination, and a site for protonation. chemicalbook.comrsc.org | Supramolecular Chemistry, Materials Science |

Frontiers in Medicinal Chemistry: 5,6 Difluoropyridin 3 Yl Boronic Acid As a Structural Motif

Introduction of the Difluoropyridyl Moiety in Drug Discovery Programs

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and biological properties. The difluoropyridyl moiety, in particular, offers several advantages. The strong electron-withdrawing nature of the two fluorine atoms can significantly impact the pKa of the pyridine (B92270) ring, influencing its binding interactions with biological targets. Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the drug's half-life. The unique electronic environment created by the fluorine atoms can also lead to altered binding modes and improved selectivity for the target protein.

Rational Design of Boron-Containing Bioactive Molecules

Boronic acids and their derivatives have emerged as a versatile class of compounds in drug discovery. epo.orgmdpi.com The boron atom, with its empty p-orbital, can form reversible covalent bonds with nucleophilic residues such as serine, threonine, and lysine, which are often found in the active sites of enzymes. chemicalbook.comgoogle.com This ability to mimic the transition state of enzymatic reactions makes boronic acids potent inhibitors. google.com The rational design of boron-containing molecules involves leveraging this unique reactivity to achieve high potency and selectivity for a specific biological target. google.com The drug bortezomib, a proteasome inhibitor containing a boronic acid functional group, stands as a testament to the success of this approach in cancer therapy. googleapis.com

Inhibitors Targeting Enzymes with Serine/Threonine Residues (e.g., Proteasome Inhibitors, β-Lactamase Inhibitors)

The boronic acid functional group is a key pharmacophore for the inhibition of enzymes that rely on a serine or threonine residue in their active site for catalysis. google.com By forming a stable, yet reversible, tetrahedral adduct with the hydroxyl group of the catalytic serine or threonine, boronic acids act as transition-state analog inhibitors. google.com This mechanism is central to the activity of proteasome inhibitors like bortezomib, which targets the N-terminal threonine of the proteasome's catalytic subunit.

Similarly, boronic acids have been extensively investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. These inhibitors work by acylating the active site serine of the β-lactamase, rendering it inactive and restoring the efficacy of the antibiotic. While direct studies on (5,6-Difluoropyridin-3-yl)boronic acid as a standalone inhibitor of these enzymes are not prominent, its structural features make it a valuable building block for the synthesis of more complex inhibitors that could target these enzymatic pathways.

Kinase Inhibitor Development

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound has been utilized as a key intermediate in the synthesis of potent kinase inhibitors. For instance, it is a reactant in the preparation of substituted pyrazolo[1,5-a]pyridine (B1195680) compounds that act as inhibitors of the RET kinase. epo.org Aberrant RET kinase activity is implicated in various cancers. epo.org The difluoropyridylboronic acid moiety is incorporated into the final molecule to likely enhance binding affinity and selectivity.

Another application is in the development of modulators for GPR65, a G protein-coupled receptor involved in immune responses and implicated in proliferative disorders. This compound is used in the synthesis of compounds that modulate GPR65 activity, which can suppress tumor necrosis factor-alpha (TNFα) secretion, highlighting its potential in cancer immunotherapy.

| Intermediate Compound | Target | Therapeutic Area | Patent Reference |

| This compound | RET Kinase | Cancer, Inflammatory Diseases | epo.org |

| This compound | GPR65 | Proliferative and Immune Disorders |

Anti-inflammatory Therapeutic Candidates

Chronic inflammation is a key component of numerous diseases. The development of novel anti-inflammatory agents is a major focus of pharmaceutical research. The utility of this compound in this area is demonstrated through its use in creating molecules that modulate inflammatory pathways. As mentioned, its role in synthesizing GPR65 modulators points to its potential in treating autoimmune diseases, which are often characterized by chronic inflammation. Furthermore, RET kinase inhibitors derived from this boronic acid have been suggested for the treatment of inflammatory conditions like irritable bowel syndrome.

| Intermediate Compound | Target/Pathway | Therapeutic Indication | Patent Reference |

| This compound | RET Kinase | Irritable Bowel Syndrome | |

| This compound | GPR65 | Autoimmune Diseases |

Antimicrobial and Antiviral Agent Research

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antiviral drugs. This compound has been identified as a valuable precursor in the synthesis of novel agents to combat infectious diseases. It has been used in the preparation of pyridin-3-yl acetic acid derivatives that function as inhibitors of human immunodeficiency virus (HIV) replication. In the realm of antifungal agents, this boronic acid is a starting material for the synthesis of heterocycle-substituted pyridine derivatives with demonstrated antifungal activity.

| Intermediate Compound | Application | Mechanism/Target | Patent Reference |

| This compound | Antiviral | HIV Replication Inhibition | |

| This compound | Antifungal | Fungal Growth Inhibition |

Investigation of Structure-Activity Relationships (SAR) for Difluoropyridyl-Boronic Acid Derivatives

The systematic investigation of structure-activity relationships (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For derivatives synthesized using this compound, SAR studies focus on how modifications to other parts of the molecule, while retaining the difluoropyridyl-boronic acid core, affect biological activity.

In the context of RET kinase inhibitors, various substituents are attached to the pyrazolo[1,5-a]pyridine scaffold, which is coupled to the this compound. The nature of these substituents dramatically influences the inhibitory concentration (IC50) against different forms of the RET enzyme. For example, the addition of different cyclic amines or other heterocyclic moieties can fine-tune the potency and selectivity of the resulting inhibitor.

Similarly, in the development of HIV replication inhibitors, the this compound is coupled to a substituted pyridine core. Variations in the substituents on this core, such as different alkyl and piperidine (B6355638) groups, lead to a range of antiviral activities. These studies are crucial for identifying the optimal combination of structural features to maximize therapeutic efficacy.

Emerging Therapeutic Applications and Pharmacological Considerations

One of the most prominent clinical candidates featuring a core structure related to this compound is Zimlovisertib (PF-06650833) . This compound is a potent and selective inhibitor of IRAK4 and has been investigated for the treatment of various autoimmune diseases. nih.govacs.orgnih.gov

Therapeutic Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that plays a crucial role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). nih.govgoogle.com These receptors are central to the innate immune system and, upon activation, trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders. nih.govresearchgate.net By inhibiting IRAK4, it is possible to block this inflammatory cascade, offering a promising therapeutic strategy for conditions such as rheumatoid arthritis and systemic lupus erythematosus. cornell.edunih.govnih.gov

Detailed Research Findings for Zimlovisertib (PF-06650833)

Zimlovisertib has undergone extensive preclinical and clinical evaluation, demonstrating its potential as a therapeutic agent.

Enzymatic and Cellular Activity:

Zimlovisertib is a highly potent inhibitor of IRAK4, as demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) in enzymatic assays. caymanchem.comrndsystems.com Its activity extends to cellular systems, where it effectively blocks the release of inflammatory mediators. nih.gov

| Assay Type | Parameter | Value | Reference |

|---|---|---|---|

| Enzymatic | IRAK4 IC50 | 0.2 nM | caymanchem.com |

| Enzymatic | IRAK4 IC50 | 2 nM | rndsystems.com |

| Cellular (PBMCs) - TNF Release Inhibition | IC50 | 2.4 nM | nih.gov |

| Human Whole Blood Assay | IC50 | 8.8 nM | nih.gov |

Selectivity Profile:

A crucial aspect of a successful kinase inhibitor is its selectivity for the intended target over other kinases, which helps to minimize off-target effects. Zimlovisertib has been shown to be highly selective for IRAK4. In a screen against a large panel of kinases, it demonstrated significantly lower activity against other kinases, including the closely related IRAK1. nih.gov

| Kinase | Inhibition (%) at 200 nM | Reference |

|---|---|---|

| IRAK1 | < 50% | nih.gov |

| MNK2 | > 70% | caymanchem.com |

| LRRK2 | > 70% | caymanchem.com |

| Clk4 | > 70% | caymanchem.com |

| CK1γ1 | > 70% | caymanchem.com |

In Vivo Efficacy:

The therapeutic potential of Zimlovisertib has been further validated in animal models of autoimmune diseases. In a rat model of collagen-induced arthritis, administration of the compound led to a reduction in paw swelling. caymanchem.com Furthermore, in mouse models of lupus, Zimlovisertib treatment resulted in decreased levels of circulating autoantibodies. nih.gov These findings provided a strong rationale for its advancement into clinical trials. cornell.edunih.gov

Clinical Development:

Zimlovisertib has progressed through Phase I and Phase II clinical trials for the treatment of rheumatoid arthritis. nih.govnih.gov These studies have provided valuable information on its pharmacokinetic profile and have shown evidence of a pharmacological effect in humans. nih.gov

Q & A

Basic Research Questions

Q. How does the substitution pattern on the pyridine ring influence the reactivity of (5,6-Difluoropyridin-3-yl)boronic acid in cross-coupling reactions?

- Methodological Insight : The reactivity of boronic acids in cross-coupling reactions (e.g., Suzuki-Miyaura) is highly dependent on substituent positioning. Ortho-substituted boronic acids exhibit reduced reactivity due to steric hindrance and electronic effects, as observed in meta- and para-substituted analogues. For example, ortho-fluorine substituents may impede the formation of reactive intermediates like the boronate-triggered Schiff base in multicomponent reactions . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst loading) can mitigate these challenges, as demonstrated in high-throughput synthesis studies .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Insight : Combined spectroscopic approaches ensure structural verification:

- Nuclear Magnetic Resonance (NMR) : and NMR resolve fluorine and boron environments, while and NMR confirm aromatic substitution patterns .

- X-ray Diffraction (XRD) : Provides definitive crystallographic data for bond angles and dihedral distortions caused by fluorine substituents .

- Mass Spectrometry (MS) : Validates molecular weight and purity, particularly when synthesizing derivatives .

Q. What chromatographic methods effectively purify this compound?

- Methodological Insight : High-Performance Liquid Chromatography (HPLC) with post-column derivatization using boronic acid-specific receptors (e.g., rhodamine-based probes) enables selective isolation. Reverse-phase columns paired with acetonitrile/water gradients are effective for separating boronic acid derivatives from byproducts .

Advanced Research Questions

Q. How can steric and electronic challenges in Suzuki-Miyaura reactions involving this compound be addressed?

- Methodological Insight : Steric hindrance from ortho-fluorines can be counteracted by:

- Catalyst Optimization : Palladium catalysts with bulky ligands (e.g., SPhos) enhance turnover in sterically demanding systems .

- Solvent Engineering : Polar aprotic solvents (e.g., dioxane) improve boronic acid solubility and reaction homogeneity .

- Temperature Modulation : Elevated temperatures (80–100°C) accelerate sluggish reactions but require careful control to avoid decomposition .

Q. What is the mechanistic role of fluorinated substituents in modulating binding kinetics with diol-containing biomolecules?

- Methodological Insight : Fluorine’s electron-withdrawing effect enhances the Lewis acidity of the boron center, accelerating diol binding kinetics. Stopped-flow fluorescence studies show that boronic acids with electron-deficient aromatic rings (e.g., fluorinated pyridines) exhibit faster rates for fructose and glucose, with binding equilibria reached within seconds . Binding affinity follows the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with diol spatial alignment .

Q. How does the boronic acid moiety enhance the bioavailability of pharmaceutical compounds?

- Methodological Insight : Boronic acids act as bioisosteres for carboxylates, improving metabolic stability and membrane permeability. For example, boronic acid proteasome inhibitors (e.g., bortezomib) exploit reversible covalent binding to catalytic threonine residues, enhancing target engagement and reducing off-target effects . Prodrug strategies (e.g., boronic ester formulations) further improve solubility and pharmacokinetics .

Q. What strategies optimize reaction yields in multicomponent reactions (MCRs) using this boronic acid?

- Methodological Insight :

- Building Block Selection : Meta- or para-substituted boronic acids outperform ortho-substituted analogues in MCRs due to reduced steric clash during intermediate formation .

- Oxo Component Tuning : p-Formaldehyde enhances Ugi-4CR efficiency by stabilizing imine intermediates .

- Catalytic Additives : Lewis acids (e.g., ZnCl₂) or boronic acid self-catalysis accelerates Schiff base formation in Groebke-Blackburn-Bienaymé reactions .

Q. How does the Lewis acidity of this compound influence its catalytic applications?

- Methodological Insight : Fluorination increases Lewis acidity, enabling roles in frustrated Lewis pair (FLP) catalysis. Gutmann-Beckett and Childs’ methods quantify acidity, with tris(fluoroaryl)boranes activating small molecules (e.g., H₂, CO₂) in FLP systems. Applications include hydrogenation and polymerization catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.